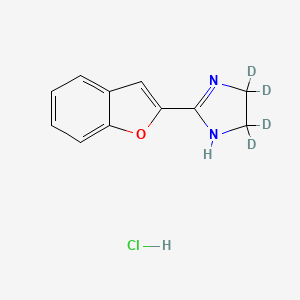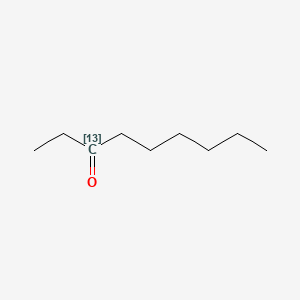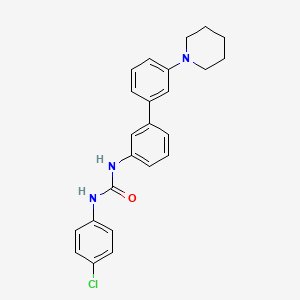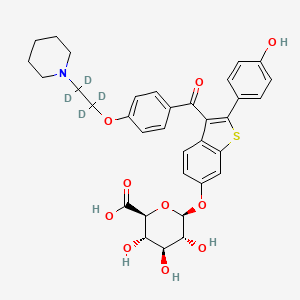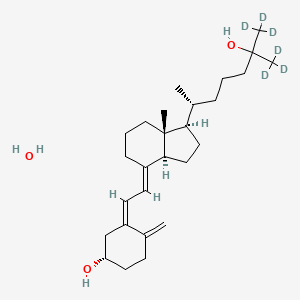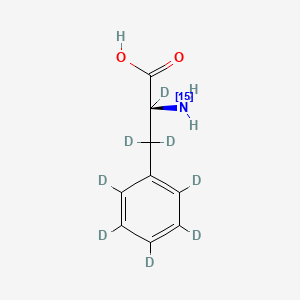
(S)-Citalopram-d4 Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Escitalopram-d4 (oxalate) is a deuterated form of escitalopram oxalate, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder. The deuterated version is often used in research to study the pharmacokinetics and metabolic pathways of escitalopram due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of escitalopram-d4 (oxalate) involves the incorporation of deuterium atoms into the escitalopram molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-cyano-phthalide.
Grignard Reaction: The 5-cyano-phthalide undergoes a Grignard reaction with p-fluorobromobenzene to form an intermediate.
Amine Introduction: The intermediate is then reacted with N,N-dimethyl-3-chloropropylamine to form the desired product.
Resolution: The racemic mixture is resolved to obtain the S-enantiomer, escitalopram.
Deuteration: Deuterium atoms are introduced at specific positions in the molecule.
Oxalate Formation: Finally, the deuterated escitalopram is reacted with oxalic acid to form escitalopram-d4 (oxalate).
Industrial Production Methods
Industrial production of escitalopram-d4 (oxalate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical in the deuteration step to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Escitalopram-d4 (oxalate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various metabolites such as desmethylcitalopram and didesmethylcitalopram, which are important for understanding the drug’s metabolism and pharmacokinetics.
Applications De Recherche Scientifique
Escitalopram-d4 (oxalate) is widely used in scientific research due to its deuterated nature, which allows for more precise studies. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of escitalopram.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on escitalopram metabolism.
Clinical Research: Employed in clinical trials to monitor drug levels and efficacy.
Mécanisme D'action
Escitalopram-d4 (oxalate) functions similarly to escitalopram by inhibiting the reuptake of serotonin (5-HT) at the serotonin transporter (SERT). This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The deuterium atoms do not alter the pharmacological activity but provide a tool for detailed mechanistic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citalopram: A racemic mixture of S- and R-enantiomers.
Fluoxetine: Another SSRI with a different chemical structure.
Sertraline: An SSRI with a different mechanism of action.
Uniqueness
Escitalopram-d4 (oxalate) is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. Compared to citalopram, escitalopram is more potent and has fewer side effects. The deuteration further enhances its utility in research without altering its therapeutic effects.
Propriétés
Formule moléculaire |
C22H23FN2O5 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(1S)-1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i5D,6D,7D,8D; |
Clé InChI |
KTGRHKOEFSJQNS-AIQZQQGWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[C@]2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


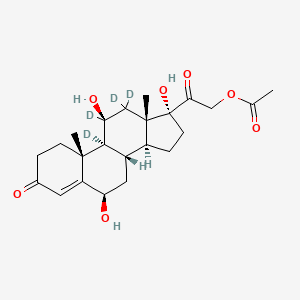
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)

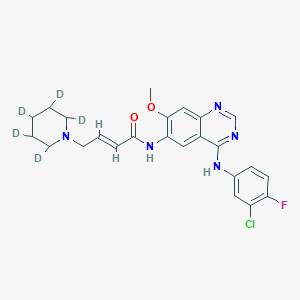
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
